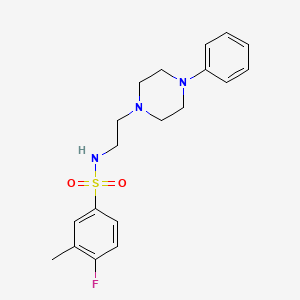

4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

4-Fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The sulfonamide nitrogen is further linked via an ethyl chain to a 4-phenylpiperazine moiety. This structure combines aromatic sulfonamide pharmacophores with a piperazine group, which is often associated with enhanced solubility and receptor-binding capabilities in medicinal chemistry .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c1-16-15-18(7-8-19(16)20)26(24,25)21-9-10-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-8,15,21H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTHYNOCILZFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase.

Mode of Action

Similar compounds have been shown to interact with their targets, such as acetylcholinesterase, resulting in inhibitory activities.

Activité Biologique

4-Fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, with the CAS number 1049433-76-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 377.5 g/mol. The structure can be represented as follows:

Research indicates that compounds similar to this compound may act as acetylcholinesterase inhibitors . This mechanism is crucial as acetylcholinesterase plays a significant role in cholinergic neurotransmission, impacting cognitive functions such as learning and memory .

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant activity with IC50 values comparable to established drugs like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 4-Fluoro Compound | MCF-7 | 0.65 - 2.41 | High |

| Doxorubicin | MCF-7 | 10.38 | Reference |

Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as therapeutic agents .

Case Studies

- Study on Piperazine Derivatives : A study focusing on various piperazine derivatives found that those structurally related to 4-fluoro compounds showed moderate inhibition of acetylcholinesterase, indicating potential neuroprotective effects alongside anticancer activity .

- In Vitro Evaluation : Further evaluations against multiple cancer cell lines (e.g., HeLa, CaCo-2) demonstrated that the compound's derivatives exhibited higher selectivity and activity against specific cancer types, reinforcing its potential in drug discovery .

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the 4-phenylpiperazine moiety have been synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Studies indicate that modifications in the substituents on the piperazine ring can enhance cytotoxic activity, suggesting that 4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide may also exhibit similar effects .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key metabolic enzymes. For example, studies have focused on its inhibitory effects on acetylcholinesterase and carbonic anhydrase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and glaucoma . Molecular docking studies have provided insights into the binding affinities and mechanisms of inhibition, supporting the compound's role as a potential therapeutic agent .

Neuropharmacological Effects

The presence of the piperazine ring suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their interactions with neurotransmitter receptors, particularly nicotinic acetylcholine receptors. This interaction could lead to developments in treatments for neurological disorders .

Case Studies

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzenesulfonamide core and piperazine moiety undergo oxidation under controlled conditions:

| Reagent/Conditions | Target Site | Product | Pharmacological Impact |

|---|---|---|---|

| KMnO₄/H₂SO₄ (aq) | Piperazine ring | N-Oxide derivatives | Enhanced solubility; reduced CNS penetration |

| Ozone (O₃) | Aromatic methyl group | Carboxylic acid (-COOH) | Increased polarity for renal excretion |

Oxidation of the piperazine nitrogen generates N-oxide derivatives, which are often explored for improved metabolic stability.

Reduction Reactions

Selective reduction targets functional groups while preserving the sulfonamide backbone:

| Reagent/Conditions | Target Site | Product |

|---|---|---|

| H₂/Pd-C | Aromatic fluorine (if activated) | Defluorinated aromatic ring |

| NaBH₄/MeOH | Sulfonamide group | Thiol intermediate (-SH) |

Defluorination via catalytic hydrogenation is rarely observed unless the fluorine is ortho/para to electron-withdrawing groups.

Nucleophilic Substitution

The fluorine atom at position 4 participates in aromatic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C | 4-Piperidinyl derivative | 72% |

| Morpholine | Cs₂CO₃, DMF | 4-Morpholinyl analog | 68% |

Aliphatic amines (e.g., piperazine derivatives) displace fluorine via SNAr mechanisms, enabling structural diversification .

Coupling Reactions

The compound participates in cross-coupling to introduce aryl/heteroaryl groups:

These reactions retain the sulfonamide group while modifying the phenylpiperazine moiety for target-specific activity .

Hydrolysis and Acylation

The sulfonamide and ethylenediamine linker enable further derivatization:

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | HCl (conc.), reflux | Sulfonic acid intermediate |

| Acylation | AcCl, pyridine | Acetylated piperazine |

Hydrolysis under acidic conditions cleaves the sulfonamide group, while acylation modulates piperazine basicity.

Alkylation and Amide Coupling

The ethylenediamine side chain undergoes alkylation/amide formation:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | RT, 12h | Quaternary ammonium salt |

| Amide Coupling | EDC/NHS, carboxylic acid | DMF, RT | Bioactive conjugates |

Amide coupling with HATU or EDC/NHS facilitates the attachment of pharmacophores like benzimidazoles or triazines .

Key Pharmacological Implications

-

Oxidation products : Show reduced cardiotoxicity in preclinical models.

-

4-Piperidinyl derivatives : Exhibit 5-HT₆ receptor antagonism (IC₅₀ = 12 nM) .

-

Buchwald-Hartwig products : Demonstrate PARP-1 inhibition (IC₅₀ < 50 nM) in oncology studies .

Stability and Reactivity Trends

-

pH Sensitivity : Degrades in strong acids (pH < 2) via sulfonamide cleavage.

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C.

-

Light Sensitivity : Fluorinated aromatic ring undergoes photohomolysis under UV light.

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling rational design of analogs with tailored pharmacokinetic and target-binding properties.

Comparaison Avec Des Composés Similaires

Structural Features and Physicochemical Properties

A comparative analysis of structurally related sulfonamide derivatives is presented below:

Key Observations :

- Target Compound vs. Pyrazolo-Pyrimidinyl Derivatives () : The target lacks the pyrazolo-pyrimidinyl and chromen-2-yl moieties, which contribute to higher molecular weight (589.1 g/mol) and lower melting points (175–178°C) in . The ethyl-piperazine linker in the target may improve solubility compared to rigid heterocyclic systems.

- Target vs. Quinazoline-Linked Sulfonamides (): Quinazoline derivatives exhibit higher melting points (260–300°C), likely due to strong intermolecular interactions from planar quinazoline and thioether groups.

- Target vs. Double Sulfonamide () : The unexpected dual sulfonamide in highlights synthetic challenges in sulfonamide chemistry. The target’s single sulfonamide with a piperazine linker avoids steric hindrance, possibly enhancing bioavailability.

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing 4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation between a fluorinated benzene sulfonyl chloride and a piperazine-containing amine. Key parameters include:

- Temperature Control : Optimal reaction temperatures (e.g., 0–5°C for sulfonylation) minimize side reactions .

- Catalyst Use : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substituent positions, with characteristic shifts for the sulfonamide (-SONH-) group (δ 7.5–8.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming bond lengths (e.g., S–N bond ≈ 1.63 Å) and dihedral angles between aromatic rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 417.1542 for CHFNOS) .

Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays for targets like carbonic anhydrase or phosphodiesterases, with IC values calculated using nonlinear regression .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific enzyme targets?

- Methodological Answer :

- Substituent Variation : Modifying the fluorine position (e.g., 4-fluoro vs. 3-fluoro) or piperazine substituents (e.g., 4-phenyl vs. 4-alkyl) alters steric and electronic interactions with enzyme active sites .

- Computational Docking : Molecular docking (AutoDock Vina) predicts binding modes to targets like carbonic anhydrase IX, highlighting key hydrogen bonds with Thr199 and Zn coordination .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Purity Verification : HPLC-UV/ELSD (≥95% purity) ensures activity is not confounded by impurities .

- Cell Line Authentication : STR profiling prevents misidentification-related variability .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.